molecular formula C21H31NO4 B1324817 Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate CAS No. 898770-89-3

Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate

Cat. No. B1324817
M. Wt: 361.5 g/mol
InChI Key: JJKNDZMDMTYGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate is a chemical compound with the CAS Number: 898770-89-3 . It has a molecular weight of 361.48 . The IUPAC name for this compound is ethyl 8-[4-(4-morpholinylmethyl)phenyl]-8-oxooctanoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H31NO4/c1-2-26-21(24)8-6-4-3-5-7-20(23)19-11-9-18(10-12-19)17-22-13-15-25-16-14-22/h9-12H,2-8,13-17H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate is 361.48 . The linear formula for this compound is C21H31NO4 .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate is a compound synthesized and characterized for various applications. A related compound, 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized and characterized using NMR, IR, and Mass spectral studies. This process included crystal structure analysis via X-ray diffraction (Mamatha S.V et al., 2019).

Biological Activity and Potential Applications

  • Compounds similar to Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate have been studied for their biological activities. For instance, the synthesized 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine showed significant anti-TB activity and superior anti-microbial activity (Mamatha S.V et al., 2019).

Chemical Reactions and Processes

  • The compound and its analogs have been utilized in various chemical reactions. For instance, a study described a novel one-pot, three-component Wittig–SNAr approach to synthesize derivatives of Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate, which were used as intermediates for aurora 2 kinase inhibitors. This process highlighted the efficient formation of new chemical bonds under environmentally benign conditions (Zian Xu et al., 2015).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate have been synthesized and evaluated for various therapeutic applications. For instance, a study on Benzimidazole-Morpholine Derivatives revealed their potential as dual-acting inhibitors, showing promise in the treatment of inflammatory diseases (N. O. Can et al., 2017).

Safety And Hazards

The safety and hazards of Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate are not available in the sources I found .

properties

IUPAC Name

ethyl 8-[4-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO4/c1-2-26-21(24)8-6-4-3-5-7-20(23)19-11-9-18(10-12-19)17-22-13-15-25-16-14-22/h9-12H,2-8,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKNDZMDMTYGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642670
Record name Ethyl 8-{4-[(morpholin-4-yl)methyl]phenyl}-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate

CAS RN

898770-89-3
Record name Ethyl 4-(4-morpholinylmethyl)-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-{4-[(morpholin-4-yl)methyl]phenyl}-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.